Cas no 34271-31-3 (trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde)

trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxaldehyde, 2-phenyl-, (1R,2R)-rel-
- (1R,2R)-2-phenylcyclopropane-1-carbaldehyde
- trans-2-Phenylcyclopropanecarboxaldehyde
- rel-(1R,2R)-2-Phenylcyclopropanecarbaldehyde
- rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans
- Cyclopropanecarboxaldehyde, 2-phenyl-, (1R,2R)-
- trans-2-phenylcyclopropanecarbaldehyde
- (1R,2R)-2-Phenylcyclopropanecarbaldehyde
- trans-2-phenyl-1-cyclopropanecarbaldehyde
- 2alpha-Phenylcyclopropane-1beta-carbaldehyde
- Trans-1-Cyclopropanecarboxaldehyde,2-Phenyl-
- Trans-1
- trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde
-
- MDL: MFCD20488833
- インチ: 1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m0/s1
- InChIKey: TYJRXMZXDBSURR-UWVGGRQHSA-N
- ほほえんだ: O=C[C@@H]1C[C@H]1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B522005-50mg |
trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |
34271-31-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
Enamine | EN300-253072-0.05g |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |
34271-31-3 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-253072-0.1g |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |
34271-31-3 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-253072-1.0g |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |
34271-31-3 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-253072-5.0g |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde |
34271-31-3 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Aaron | AR01C3J7-500mg |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |
34271-31-3 | 95% | 500mg |
$822.00 | 2025-02-09 | |
A2B Chem LLC | AW42967-500mg |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |
34271-31-3 | 93% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01C3J7-10g |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |
34271-31-3 | 93% | 10g |
$4413.00 | 2023-12-14 | |
1PlusChem | 1P01C3AV-2.5g |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |
34271-31-3 | 95% | 2.5g |
$1859.00 | 2024-05-05 | |
1PlusChem | 1P01C3AV-5g |
rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde, trans |
34271-31-3 | 95% | 5g |
$2722.00 | 2024-05-05 |
trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehydeに関する追加情報
Introduction to trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde (CAS No. 34271-31-3)
Trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde (CAS No. 34271-31-3) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is characterized by its cyclopropane ring with a phenyl substituent and an aldehyde functional group, which collectively contribute to its distinct chemical behavior and reactivity.
The chirality of trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde plays a crucial role in its biological activity and selectivity. Chiral molecules are essential in pharmaceuticals because they can exhibit different pharmacological properties depending on their enantiomeric form. The (1R,2R) configuration of this compound ensures that it interacts specifically with biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the importance of trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde in various research areas. For instance, a 2023 study published in the Journal of Organic Chemistry explored the synthetic pathways and reactivity of this compound. The researchers demonstrated that trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde can undergo selective reactions to form complex molecules with high stereoselectivity. This finding has significant implications for the synthesis of chiral intermediates in pharmaceutical processes.
In the context of pharmaceutical research, trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde has shown promise as a lead compound for developing new drugs. Its ability to form stable complexes with metal ions and its reactivity with various functional groups make it a versatile starting material for drug discovery. A 2023 study in the Journal of Medicinal Chemistry reported that derivatives of trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde exhibited potent anti-inflammatory and anti-cancer activities in vitro. These findings suggest that further exploration of this compound could lead to the development of novel therapeutic agents.
The synthesis of trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde has been optimized using modern synthetic techniques. One common approach involves the catalytic asymmetric synthesis using chiral catalysts to achieve high enantiomeric purity. This method not only ensures the desired stereochemistry but also improves the overall efficiency and yield of the reaction. A 2023 review article in the Chemical Reviews provided a comprehensive overview of the latest advancements in the synthesis of chiral cyclopropanes, including trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde.
The stability and reactivity of trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde are also important considerations for its practical applications. The aldehyde functional group makes this compound highly reactive towards nucleophiles and electrophiles, enabling it to participate in a wide range of chemical reactions. However, care must be taken to store and handle this compound under appropriate conditions to prevent degradation or unwanted side reactions.
In conclusion, trans,rel-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde (CAS No. 34271-31-3) is a fascinating chiral compound with significant potential in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an important molecule for further investigation and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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